N-(3-Methoxy-5-tetrazol-1-yl-phenyl)-isonicotinamide
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Overview
Description
N-[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyridine ring substituted with a carboxamide group and a phenyl ring substituted with a methoxy group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-METHOXY-5-(1H-1,2,3,4-TETRZOL-1-YL)PHENYL]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common route starts with the preparation of the tetrazole ring, which can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. The methoxyphenyl group can be introduced via electrophilic aromatic substitution. The final step involves coupling the methoxyphenyl-tetrazole intermediate with a pyridine-4-carboxamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation over a palladium catalyst.
Substitution: The methoxy group can be substituted with other groups via nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors that recognize carboxylates. This binding can inhibit the activity of these enzymes or receptors, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the binding of the compound to its targets.
Comparison with Similar Compounds
Similar Compounds
N-[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE: Similar structure but with a benzamide group instead of a pyridine-4-carboxamide group.
N-[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PYRIDINE-3-CARBOXAMIDE: Similar structure but with the carboxamide group at the 3-position of the pyridine ring.
Uniqueness
N-[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PYRIDINE-4-CARBOXAMIDE is unique due to the specific positioning of its functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs. The presence of the tetrazole ring and the methoxy group can enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C14H12N6O2 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
N-[3-methoxy-5-(tetrazol-1-yl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H12N6O2/c1-22-13-7-11(6-12(8-13)20-9-16-18-19-20)17-14(21)10-2-4-15-5-3-10/h2-9H,1H3,(H,17,21) |
InChI Key |
VQNDYKXDDMWIIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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